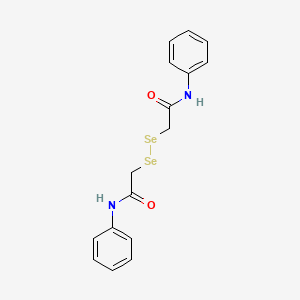
Acetamide, 2,2'-diselenobis(N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2,2’-diselenobis(N-phenyl-): is an organic compound that contains selenium atoms It is a derivative of acetamide and is characterized by the presence of two selenium atoms bonded to phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2’-diselenobis(N-phenyl-) typically involves the reaction of o-iodobenzamides with dilithium diselenide. This reaction can be controlled by the presence of water, providing a simple and efficient protocol to obtain the desired diselenide compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like sodium hydride (NaH) to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for Acetamide, 2,2’-diselenobis(N-phenyl-) are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: Acetamide, 2,2’-diselenobis(N-phenyl-) undergoes several types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Acetamide, 2,2’-diselenobis(N-phenyl-) has several scientific research applications:
Chemistry: Used as a reagent and catalyst in organic synthesis due to its unique selenium-selenium bond.
Biology: Studied for its antioxidant properties and potential cytotoxic effects against cancer cell lines.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, 2,2’-diselenobis(N-phenyl-) involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Acetanilide: A simpler derivative of acetamide with a phenyl group.
N-Phenylacetamide: Another derivative with a similar structure but without selenium atoms.
Benzisoselenazolones: Compounds with a selenium-nitrogen bond, also studied for their antioxidant properties.
Uniqueness: Acetamide, 2,2’-diselenobis(N-phenyl-) is unique due to its selenium-selenium bond, which imparts distinct chemical properties and biological activities
Properties
CAS No. |
64046-56-6 |
|---|---|
Molecular Formula |
C16H16N2O2Se2 |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
2-[(2-anilino-2-oxoethyl)diselanyl]-N-phenylacetamide |
InChI |
InChI=1S/C16H16N2O2Se2/c19-15(17-13-7-3-1-4-8-13)11-21-22-12-16(20)18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) |
InChI Key |
CDDWDFQDZXNHCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C[Se][Se]CC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane](/img/structure/B14499522.png)
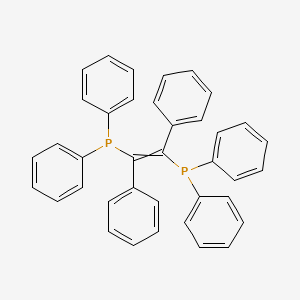
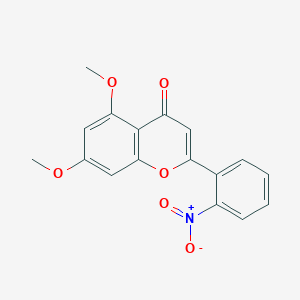
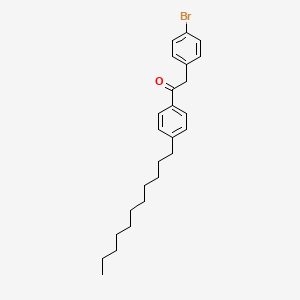

![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)
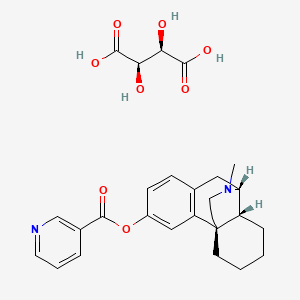
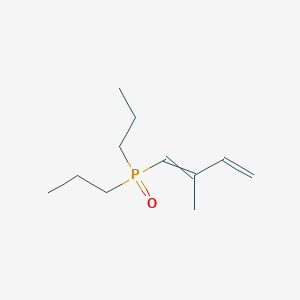
![Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-](/img/structure/B14499572.png)
-lambda~5~-phosphane](/img/structure/B14499581.png)


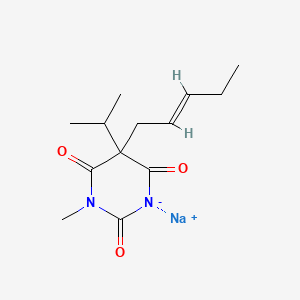
![N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B14499606.png)
